molecular formula C6H6N2O3 B1594882 Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS No. 950514-14-4

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Cat. No.: B1594882
CAS No.: 950514-14-4
M. Wt: 154.12 g/mol
InChI Key: BJFHABUKRPPLGH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidinones. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a keto group at position 2 and a carboxylate ester group at position 4. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be synthesized through various methods, with the Biginelli reaction being one of the most common. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:

    Aldehyde: (e.g., benzaldehyde)

    β-Keto ester: (e.g., ethyl acetoacetate)

  • Urea

The reaction is catalyzed by an acid such as hydrochloric acid or acetic acid and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding pyrimidine derivatives.
  • Reduction : Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyrimidine alcohols.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution : Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.

Major Products

  • Oxidation : Pyrimidine derivatives with additional oxygen functionalities.
  • Reduction : Dihydropyrimidine alcohols.
  • Substitution : Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine : Investigated for its antiviral, anticancer, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.
  • Industry : Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be compared with other similar compounds such as:

  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar pyrimidine or dihydropyrimidine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFHABUKRPPLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340596
Record name Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950514-14-4
Record name Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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